molecular formula C11H15BrO2 B8511692 1-(4-Bromophenyl)-pentane-1,5-diol

1-(4-Bromophenyl)-pentane-1,5-diol

Cat. No.: B8511692
M. Wt: 259.14 g/mol
InChI Key: QSTQWKKLJVAEKV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-pentane-1,5-diol is a diol derivative featuring a pentane-1,5-diol backbone substituted with a 4-bromophenyl group at the 1-position. For example, compounds like 1-(4-bromophenyl)-1,4-pentanedione (a diketone intermediate) have been synthesized using NaOH-mediated reactions under controlled conditions .

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-(4-bromophenyl)pentane-1,5-diol

InChI

InChI=1S/C11H15BrO2/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7,11,13-14H,1-3,8H2

InChI Key

QSTQWKKLJVAEKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCCO)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

  • 3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)pentane-1,5-diol ():
    This compound shares the pentane-1,5-diol backbone but substitutes the 1-position with a 5-methylfuran-2-yl group and the 3-position with a 4-bromophenyl group. The furan ring introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic bromophenyl group in the target compound. The stereochemical isomer ratio (1:0.67) and yield (78%) suggest that substitution patterns significantly impact synthetic efficiency and stereoselectivity .

Functional Analogs: Diols with Varying Substituents

  • Pentane-1,5-diol (): The parent diol lacks aromatic substituents and is widely used as a percutaneous absorption enhancer. Studies show it increases drug penetration by 5–10× compared to controls, with low irritation risk (LD50 in rats: 5.89 g/kg) .
  • Propane-1,2-diol ():
    A shorter-chain diol with less lipophilicity (logP ~ -0.92 vs. pentane-1,5-diol’s logP ~ 0.12). Comparative studies show pentane-1,5-diol outperforms propane-1,2-diol as an absorption enhancer (e.g., 5% pentane-1,5-diol increased terbinafine absorption 5× vs. control, while propane-1,2-diol showed weaker effects) .

Fluorinated Diol Derivatives ():

Fluorinated pentane-1,5-diol derivatives exhibit strong correlations between logKp (skin permeability) and logPOW (octanol-water partition coefficient). For example:

  • Single-position fluorinated diols : r² = 0.97
  • Skipped fluorination motifs : r² = 0.95
    The bromophenyl group, being bulkier and more lipophilic than fluorine, may further amplify logPOW and skin permeability but could reduce aqueous solubility .

Key Data Tables

Table 1: Physicochemical Properties of Selected Diols

Compound logP Water Solubility Skin Permeability (logKp)
Pentane-1,5-diol 0.12 High -2.1 (baseline)
1-(4-Bromophenyl)-pentane-1,5-diol* ~2.5† Moderate Estimated -1.5 to -1.8‡
Propane-1,2-diol -0.92 Very High -3.0

*Predicted based on bromophenyl substituent effects. ‡Extrapolated from fluorinated analogs in .

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